6-chloro-N-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
The compound 6-chloro-N-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold recognized for its structural resemblance to purines and diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties . This derivative features:
- 1-isopropyl group: Enhances steric bulk and metabolic stability.
- 4-cyclopropylamine: A small, rigid substituent that may improve target selectivity.
- 6-chloro group: Common in this series, it facilitates nucleophilic substitution for further derivatization .
For example, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is prepared by reacting 4-chloro-6-(chloromethyl)-1-methyl-pyrazolo[3,4-d]pyrimidine with methylamine in THF .
Properties
IUPAC Name |
6-chloro-N-cyclopropyl-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5/c1-6(2)17-10-8(5-13-17)9(14-7-3-4-7)15-11(12)16-10/h5-7H,3-4H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFOHLSCHFFYNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC(=NC(=C2C=N1)NC3CC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitropyrazole with cyclopropylamine and isopropylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with an amine can yield various amine derivatives, which may have different biological activities .
Scientific Research Applications
6-chloro-N-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly for cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation.
Biological Research: The compound is used in studies to understand its interaction with various biological targets and its potential as a therapeutic agent.
Chemical Biology: Researchers use this compound to probe the mechanisms of kinase inhibition and to develop new inhibitors with improved efficacy and selectivity.
Mechanism of Action
The mechanism of action of 6-chloro-N-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with the ATP-binding site of kinases, particularly CDKs. By binding to this site, the compound inhibits the kinase activity, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which plays a crucial role in cell cycle progression .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Table 1: Structural and Functional Comparison
Pharmacological Highlights
- Anticancer Activity : Derivatives with bulky 1-substituents (e.g., phenyl, isopropyl) show enhanced kinase inhibition. For instance, 1-phenyl derivatives exhibit dual EGFR/ErbB2 receptor antagonism .
- Antiviral Potential: Machine learning identified 6-chloro-N-(2-chlorophenyl)-1-methyl derivatives as SARS-CoV-2 Mpro inhibitors .
- Synergistic Effects : A lead 1H-pyrazolo[3,4-d]pyrimidin-4-amine compound reduced IL-6 and CXCL8 production in rheumatoid arthritis models when combined with dexamethasone .
Structural Characterization
Biological Activity
6-Chloro-N-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential as a therapeutic agent. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H13ClN6
- CAS Number : 1206970-15-1
- Molecular Weight : 236.71 g/mol
The biological activity of this compound primarily involves its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their dysregulation is often linked to cancer progression. By inhibiting these kinases, the compound may induce cell cycle arrest and apoptosis in cancer cells.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : In vitro studies have demonstrated that this compound has significant cytotoxic effects against several cancer cell lines.
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting potent anticancer properties.
- Antimicrobial Activity : Preliminary studies suggest that the compound may also possess antimicrobial properties against various pathogens, although detailed data is still emerging.
Case Studies
- In Vitro Studies : A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, particularly in breast (MCF-7) and liver (HepG2) cancer cells.
- Mechanistic Insights : Further research has shown that treatment with this compound leads to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells, supporting its role as a potential anticancer agent.
Q & A
Q. What are the optimal synthetic routes for 6-chloro-N-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves cyclocondensation or nucleophilic substitution. For example, describes the use of dry acetonitrile and alkyl halides for N-alkylation reactions, achieving yields through controlled temperature (reflux) and solvent evaporation . Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity for substitution reactions.
- Purification : Recrystallization from acetonitrile ensures purity (>95%) .
- Reaction monitoring : Use IR spectroscopy to confirm intermediate formation (e.g., NH stretching at ~3200 cm⁻¹ for amines) .
For the cyclopropylamine substitution, refer to , where cesium carbonate and copper(I) bromide catalyze C-N coupling under mild conditions (35°C, 48 hours) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
Q. What factors influence regiochemical outcomes during pyrazolo[3,4-d]pyrimidine functionalization?
Methodological Answer: Regioselectivity is governed by:
- Steric effects : Bulky substituents (e.g., isopropyl) at position 1 direct electrophiles to position 6 (less hindered) .
- Electronic effects : Electron-withdrawing groups (e.g., Cl at position 6) activate position 4 for nucleophilic substitution .
- Catalysts : Copper catalysts () promote selective C-N coupling at aromatic positions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity of derivatives?
Methodological Answer:
- Core modifications : Synthesize analogs with varying substituents (e.g., substitutes the cyclopropyl group with phenoxyphenyl to study π-π stacking effects) .
- In vitro assays : Test kinase inhibition (e.g., JAK2 or mTOR pathways) using competitive binding assays .
- Data analysis : Correlate substituent electronic parameters (Hammett constants) with IC₅₀ values to identify pharmacophores .
Q. What computational approaches are suitable for predicting binding modes of this compound with target proteins?
Methodological Answer:
Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?
Methodological Answer:
- Reproducibility checks : Replicate reactions under identical conditions (solvent purity, inert atmosphere) .
- Meta-analysis : Compare crystallographic data () to verify if polymorphic forms affect bioactivity .
- Statistical validation : Use ANOVA to assess significance of substituent effects on yield or potency .
Q. What crystallographic techniques are critical for elucidating the 3D conformation of this compound?
Methodological Answer:
- X-ray diffraction : Collect data on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Structure refinement : Use SHELXTL for space group determination and hydrogen bonding analysis (e.g., N-H···Cl interactions) .
- Crystallographic parameters : Report unit cell dimensions (e.g., : monoclinic P2₁/c) and R-factor (<0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
